(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
Description
(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a chlorinated pyrazole core substituted with a cyclopropyl group at position 3 and an acetic acid moiety at position 1. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the chloro substituent at position 4 may influence electronic properties and binding affinity to biological targets .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-cyclopropylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZNQHPGPYKZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-cyclopropyl-1H-pyrazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Comparisons
The following pyrazole-acetic acid derivatives are structurally and functionally relevant for comparison:
Key Observations :
- Cyclopropyl vs. Methyl () : The cyclopropyl group in the target compound provides greater steric bulk and rigidity compared to the methyl group in 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid. This may enhance binding specificity to target proteins .
- Nitro Group () : The nitro substituent in {4-chloro-3-nitro-1H-pyrazol-1-yl}acetic acid is strongly electron-withdrawing, which may alter electronic distribution and reactivity compared to the electron-neutral cyclopropyl group .
Physicochemical Properties
- Molecular Weight : The target compound (~230.64) is intermediate between the low-MW methyl analog (174.59, ) and the high-MW phenyl derivative (312.76, ), suggesting a balance between bioavailability and target engagement .
- Acid Dissociation Constant (pKa) : The acetic acid moiety (common to all compounds) ensures ionization at physiological pH, influencing pharmacokinetics and protein binding.
Biological Activity
(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound characterized by a unique structure that includes a pyrazole ring, a cyclopropyl group, and a chloro atom. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antibacterial, antifungal, and possibly anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine, nitrogen, and oxygen in its structure contributes to its reactivity and biological activity. The compound's functional groups play a significant role in its interaction with biological targets.
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Functional Groups | Pyrazole, Carboxylic Acid |
| CAS Number | 1006490-23-8 |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In various bioassays, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against various fungal strains, showing promising results that warrant further investigation into its potential as an antifungal agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific targets within microbial cells. The presence of the pyrazole ring is believed to be critical for binding to these targets, influencing cellular processes such as protein synthesis and cell wall integrity .
Study 1: Antibacterial Efficacy
In a recent study focusing on the antibacterial efficacy of this compound, researchers evaluated its effects on various bacterial strains. The compound was found to significantly inhibit the growth of S. aureus and E. coli within 8 hours of exposure. The study highlighted the potential for this compound to be developed into a therapeutic agent for bacterial infections .
Study 2: Antifungal Properties
Another study assessed the antifungal properties of the compound against Candida species. Results indicated that it inhibited fungal growth effectively at low concentrations, suggesting its potential use in treating fungal infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloroacetic Acid | Chloro group attached to acetic acid | Simpler structure; lacks pyrazole ring |
| 3-Cyclopropylpyrazole | Cyclopropyl group on pyrazole | No carboxylic acid functionality |
| 5-Methylpyrazole | Methyl substitution on pyrazole | No cyclopropyl or chloro substituents |
The presence of both cyclopropyl and chloro groups in this compound provides unique pharmacological properties that differentiate it from other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclopropane ring formation via [2+1] cycloaddition followed by chlorination and acetic acid moiety introduction. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link substituents to the pyrazole core . Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), temperature (40–100°C), and inert atmospheres to improve yield. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL) for refinement, leveraging restraints for disordered cyclopropyl groups. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodology : Solubility screening in DMSO, methanol, or acetonitrile is advised for biological assays. Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are essential. For long-term storage, keep at –20°C in anhydrous conditions to prevent hydrolysis of the cyclopropyl group .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., twinning or disorder) be resolved during refinement?
- Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. For cyclopropyl group disorder, apply PART/SUMP restraints and analyze residual electron density maps. Validate refinement with Rint (<0.1) and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What strategies are effective in analyzing conflicting NMR and LC-MS data during structural elucidation?
- Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for cyclopropyl protons (δ ~1.0–2.5 ppm). Cross-validate with high-resolution LC-MS (ESI+) to confirm molecular ion [M+H]<sup>+</sup> and isotopic patterns (e.g., Cl: 3:1 <sup>35</sup>Cl/<sup>37</sup>Cl). Address impurities via orthogonal HPLC methods (C18 column, 0.1% formic acid) .
Q. How do substituents (chloro, cyclopropyl) influence the compound’s electronic properties and reactivity?
- Methodology : Computational studies (DFT/B3LYP) using Gaussian or ORCA software can map HOMO-LUMO gaps and electrostatic potentials. Cyclopropyl’s ring strain enhances electrophilic reactivity, while the chloro group directs regioselectivity in substitution reactions. Validate with Hammett σpara values and kinetic studies .
Q. What experimental and computational approaches are used to predict biological activity?
- Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding modes. Pair with in vitro assays (e.g., enzyme inhibition IC50) to correlate docking scores with activity. ADMET prediction tools (SwissADME) assess pharmacokinetic properties .
Data Contradiction & Reproducibility
Q. How can researchers address inconsistencies in reported synthetic yields across studies?
- Methodology : Systematically vary reaction parameters (solvent polarity, catalyst loading) via Design of Experiments (DoE) to identify critical factors. Compare purity metrics (HPLC area%) rather than isolated yields. Reproduce literature protocols with exact reagent grades (e.g., anhydrous solvents) .
Q. What are the best practices for validating crystallographic data when structural databases lack analogous compounds?
- Methodology : Use Mogul (Cambridge Structural Database) to validate bond lengths/angles against similar fragments (e.g., pyrazole-acetic acid derivatives). Perform Rfree cross-validation (5% data excluded) and check for overfitting via Å<sup>2</sup>/Å<sup>3</sup> displacement parameters .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
